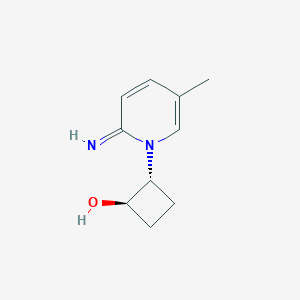

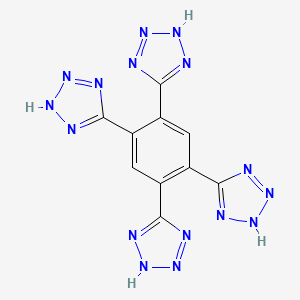

![molecular formula C10H11F2NO B1493632 trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2164704-78-1](/img/structure/B1493632.png)

trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol

描述

Synthesis Analysis

The synthesis of such compounds often involves the use of bicyclobutanes, which are among the most highly strained isolable organic compounds. Their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . Numerous creative synthetic strategies exploiting their heightened reactivity have been presented, and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis .Molecular Structure Analysis

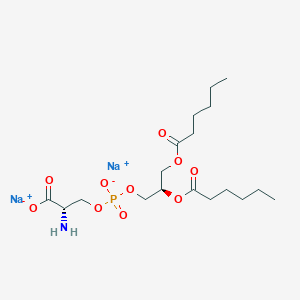

The molecular structure of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol consists of a cyclobutane ring, which is one of the smallest fused hydrocarbons and has intrigued generations of chemists for over 100 years . Its molecular structure, with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules, provided the initial challenge—how to prepare such a highly distorted and strained structure .Chemical Reactions Analysis

Bicyclobutanes, like the cyclobutane ring in trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol, have a proclivity as strain-release reagents through their weak central C–C bond. This has been harnessed in a variety of addition, rearrangement, and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds .科学研究应用

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a variety of natural products that feature diverse pharmaceutical activities and complex structural frameworks. The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes, which are prevalent in drugs and drug prototypes with antibacterial, antiviral, and immunosuppressant properties .

Development of Anti-Viral Medications

The cyclobutane motif is a key structural component in the design of antiviral drugs. For instance, modifications to existing antiviral compounds by incorporating cyclobutane structures have shown to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

Advancements in Immunomodulatory Therapies

Cyclobutane derivatives are used in the development of immunomodulatory therapies. The introduction of cyclobutane into the molecular structure of immunosuppressive drugs can lead to increased potency and selectivity .

Anti-Cancer Drug Design

Cyclobutane-containing compounds have been identified as potential anti-cancer agents. The unique properties of cyclobutane allow for the design of molecules that can interact with specific biological targets involved in cancer progression .

Material Science Applications

Catalysis and Green Chemistry

The compound’s structure is beneficial in catalysis, particularly in green chemistry applications. It can act as a catalyst or a component of a catalyst system that promotes environmentally friendly chemical reactions .

属性

IUPAC Name |

(1R,2R)-2-(2,5-difluoroanilino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-6-1-2-7(12)9(5-6)13-8-3-4-10(8)14/h1-2,5,8,10,13-14H,3-4H2/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEJERMUKHETRF-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=C(C=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

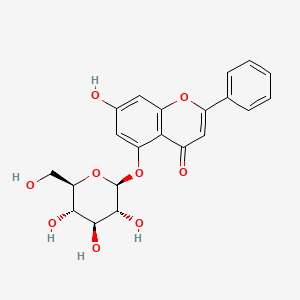

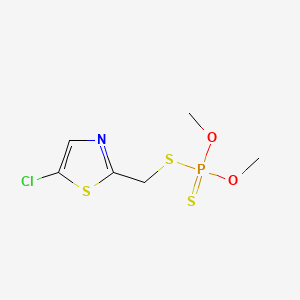

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

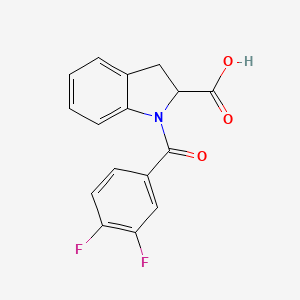

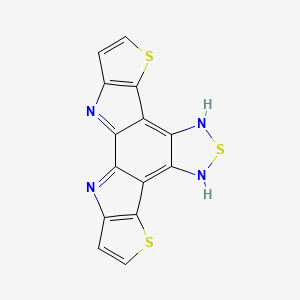

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

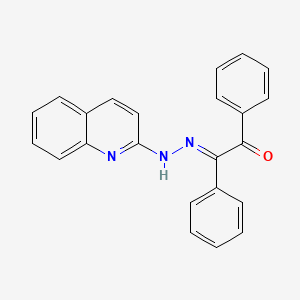

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

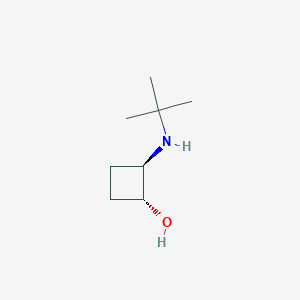

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)